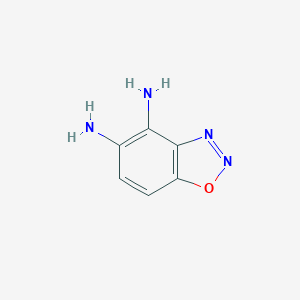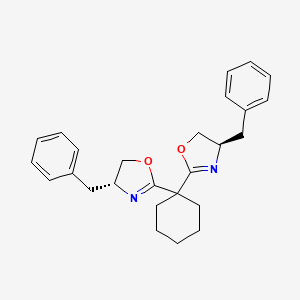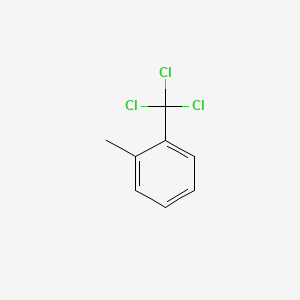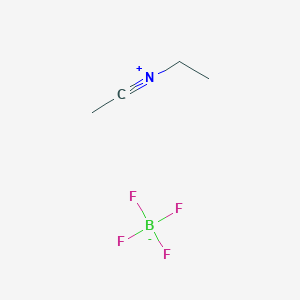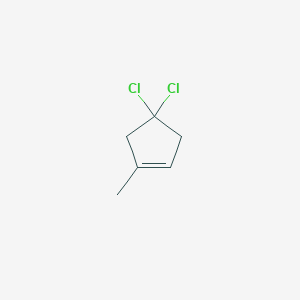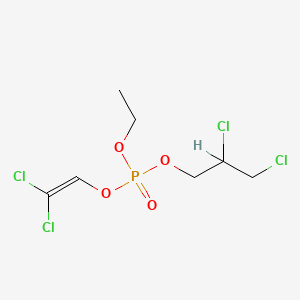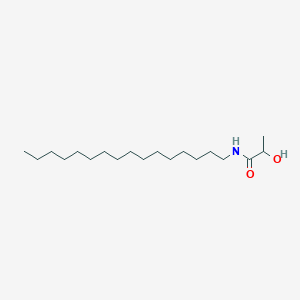
N-Hexadecyl-2-hydroxypropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Hexadecyl-2-hydroxypropanamide is an organic compound with the molecular formula C19H39NO2. It is a derivative of propanamide, where the hydrogen atom of the amide group is replaced by a hexadecyl group, and the hydrogen atom of the hydroxyl group is replaced by a propyl group. This compound is known for its amphiphilic properties, making it useful in various industrial and scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-Hexadecyl-2-hydroxypropanamide can be synthesized through the catalytic hydration of lactonitrile, which involves the conversion of lactonitrile to lactic acid, followed by the conversion of lactic acid to the corresponding carboxamide and secondary alcohol . The reaction typically requires a catalyst and specific reaction conditions, such as temperature and pressure, to achieve high yields.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical processes that ensure the purity and consistency of the compound. These processes often include the use of advanced catalytic systems and continuous flow reactors to optimize the reaction conditions and maximize the yield.
Analyse Chemischer Reaktionen
Types of Reactions
N-Hexadecyl-2-hydroxypropanamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The amide group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
N-Hexadecyl-2-hydroxypropanamide has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions and formulations.
Biology: Employed in the study of cell membranes and lipid bilayers due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of cosmetics, personal care products, and industrial lubricants.
Wirkmechanismus
The mechanism of action of N-Hexadecyl-2-hydroxypropanamide involves its interaction with lipid bilayers and cell membranes. Its amphiphilic nature allows it to integrate into lipid bilayers, altering their properties and affecting the function of membrane-bound proteins and receptors. This can lead to changes in cell signaling pathways and membrane fluidity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Hydroxypropanamide: A simpler analog with similar functional groups but lacking the long hexadecyl chain.
Cetyl palmitate: Another amphiphilic compound with similar applications in cosmetics and personal care products.
Uniqueness
N-Hexadecyl-2-hydroxypropanamide is unique due to its specific combination of a long hydrophobic hexadecyl chain and a hydrophilic hydroxyl group, which imparts distinct amphiphilic properties. This makes it particularly effective in applications requiring the stabilization of emulsions and the modification of lipid bilayers .
Eigenschaften
CAS-Nummer |
5323-53-5 |
|---|---|
Molekularformel |
C19H39NO2 |
Molekulargewicht |
313.5 g/mol |
IUPAC-Name |
N-hexadecyl-2-hydroxypropanamide |
InChI |
InChI=1S/C19H39NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-19(22)18(2)21/h18,21H,3-17H2,1-2H3,(H,20,22) |
InChI-Schlüssel |
SNUWGZLOWPBEIJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCNC(=O)C(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


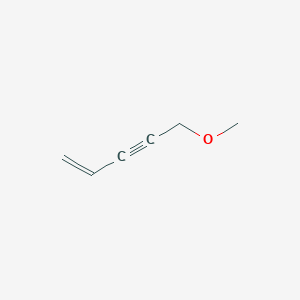

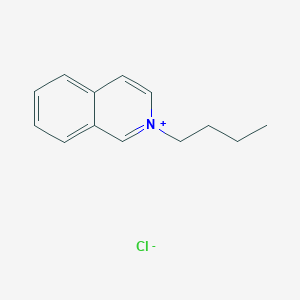
![Methyl 2-[2-[2-(2-cyanopropan-2-ylamino)-2-oxoethyl]-1,3-dioxolan-2-yl]acetate](/img/structure/B14747256.png)

![1-Acetyl-3-oxo-2,3-dihydro-1h-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B14747266.png)
